molecular formula C11H17N3O B1612083 [1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methanol CAS No. 886851-59-8

[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methanol

Cat. No. B1612083
CAS RN: 886851-59-8
M. Wt: 207.27 g/mol
InChI Key: KGGNRLCKRDFLQP-UHFFFAOYSA-N
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Description

“[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methanol” is a chemical compound that is a derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H17N3O . It has a molecular weight of 207.28 g/mol .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis Techniques

Compounds with similar structures to "[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methanol" have been synthesized through various methods. For example, the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride in methylene dichloromethane has been used to synthesize related sulfonated piperidine compounds. These processes involve the use of base catalysts like triethylamine and are characterized by spectroscopic techniques and X-ray crystallography (Girish et al., 2008).

Crystal Structure

The crystal structures of these compounds reveal that the piperidine ring typically adopts a chair conformation, and the geometry around sulfur atoms (when applicable) is tetrahedral. This provides insights into the stereochemistry and potential reactivity of the core structure (Girish et al., 2008).

Catalytic Applications

Catalytic N-Alkylation

Research has shown that piperidine derivatives can undergo N-alkylation with primary alcohols under specific conditions, demonstrating their potential as intermediates in synthetic organic chemistry. For instance, piperidine was reacted with methanol under a hydrogen stream in the presence of halide clusters, yielding N-methylpiperidine with high selectivity. This highlights the catalytic versatility of piperidine derivatives in the alkylation of amines (Kamiguchi et al., 2007).

Electrosynthesis

Electrochemical Oxidation

The indirect electrochemical oxidation of piperidin-4-ones in methanol presents a method for the synthesis of α-hydroxyketals. This process, involving sodium iodide/sodium methoxide systems, demonstrates the electrochemical reactivity of piperidine derivatives and their potential applications in the synthesis of complex organic molecules (Elinson et al., 2006).

Mechanism of Action

While the specific mechanism of action for “[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methanol” is not clear, piperidine derivatives are known to have a wide variety of biological activities . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Future Directions

Piperidine and its derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future.

properties

IUPAC Name

[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-6-12-7-11(13-9)14-4-2-10(8-15)3-5-14/h6-7,10,15H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGNRLCKRDFLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594650
Record name [1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886851-59-8
Record name [1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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